molecular formula C3H4N4O2 B121539 5-nitro-1H-pyrazol-1-amine CAS No. 150017-59-7

5-nitro-1H-pyrazol-1-amine

Cat. No. B121539
M. Wt: 128.09 g/mol
InChI Key: ZATDRUZEOKGHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-1H-pyrazol-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that contains a nitro group at the 5th position of the pyrazole ring. In recent years, 5-nitro-1H-pyrazol-1-amine has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

5-nitro-1H-pyrazol-1-amine has various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 5-nitro-1H-pyrazol-1-amine has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of bacterial growth.

Mechanism Of Action

The mechanism of action of 5-nitro-1H-pyrazol-1-amine is not fully understood. However, studies have shown that this compound acts by inhibiting various cellular processes, including DNA synthesis and protein synthesis. It also induces apoptosis, a process of programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 5-nitro-1H-pyrazol-1-amine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can inhibit bacterial growth. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-nitro-1H-pyrazol-1-amine in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 5-nitro-1H-pyrazol-1-amine. One of the most promising directions is the development of new anticancer drugs based on this compound. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as anti-inflammatory and antimicrobial agents. Additionally, studies are needed to determine the safe dosage and potential side effects of this compound in humans.
Conclusion:
In conclusion, 5-nitro-1H-pyrazol-1-amine is a promising compound that has potential applications in various fields, including cancer research, anti-inflammatory agents, and antimicrobial agents. Its potent anticancer activity makes it a promising candidate for the development of new anticancer drugs. However, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-nitro-1H-pyrazol-1-amine can be achieved through various methods. One of the most common methods involves the reaction of 5-amino-1H-pyrazole with nitric acid in the presence of sulfuric acid. This reaction leads to the formation of 5-nitro-1H-pyrazol-1-amine. Another method involves the reaction of 5-chloro-1H-pyrazole with sodium nitrite and hydrochloric acid, followed by reduction with sodium borohydride.

properties

CAS RN

150017-59-7

Product Name

5-nitro-1H-pyrazol-1-amine

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

IUPAC Name

5-nitropyrazol-1-amine

InChI

InChI=1S/C3H4N4O2/c4-6-3(7(8)9)1-2-5-6/h1-2H,4H2

InChI Key

ZATDRUZEOKGHCS-UHFFFAOYSA-N

SMILES

C1=C(N(N=C1)N)[N+](=O)[O-]

Canonical SMILES

C1=C(N(N=C1)N)[N+](=O)[O-]

synonyms

1H-Pyrazol-1-amine,5-nitro-(9CI)

Origin of Product

United States

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